

Crystal Structure and Conformational Analysis

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Compound Focus: Frentizole

CAS No.: 26130-02-9

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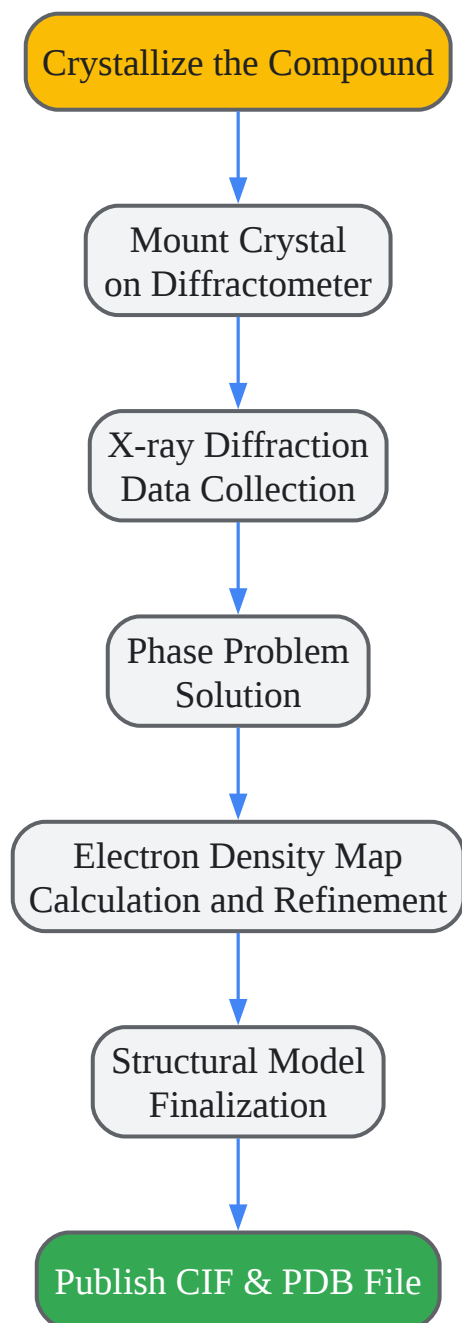
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A crystal structure study of **Frentizole** published in 1999 provided key quantitative data on its molecular configuration [1]. The summary of crystallographic data is in the table below.

Parameter	Description / Value
Chemical Formula	C ₁₅ H ₁₃ N ₃ O ₂ S
Chemical Name	1-(6-methoxy-2-benzothiazolyl)-3-phenylurea [1]
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Parameters	$a = 11.187(4) \text{ \AA}$, $b = 7.392(2) \text{ \AA}$, $c = 32.727(6) \text{ \AA}$, $\beta = 92.77(2)^\circ$
Asymmetric Unit	2 independent molecules (A and B)

| **Molecular Conformation** | **Molecule A:** Benzothiazole and urea groups are nearly coplanar (0.9° dihedral). Phenyl ring is nearly perpendicular to benzothiazole ($\pm 157^\circ$). **Molecule B:** Urea group is slightly twisted (4.4° dihedral). Phenyl ring is almost coplanar with benzothiazole ($\pm 12^\circ$). |

The experimental workflow for determining a crystal structure like **Frentizole**'s generally follows the pathway below:



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General workflow for single-crystal X-ray diffraction analysis.

The presence of two distinct conformations in the same crystal highlights the molecule's conformational flexibility [1]. The molecules are linked via **N–H···N hydrogen bonds** involving the urea nitrogen and the nitrogen of the benzothiazole group, forming a stable network within the crystal [1].

Applications in Modern Drug Discovery

Understanding **Frentizole**'s crystal structure enables research into new therapeutic uses through drug repurposing.

- **Repurposing as an Antimitotic Agent for Cancer:** A 2023 study used a **structural similarity approach** to discover that **Frentizole** could bind to the colchicine site of tubulin, a known target for anticancer drugs [2]. Researchers synthesized **Frentizole** and its analogs, confirming that it inhibits microtubule formation in HeLa cancer cells, arrests the cell cycle at G2/M phases, and shows antiproliferative activity, particularly against glioblastoma [2]. Docking studies suggested it binds to the colchicine site in different modes [2].
- **Exploration for Alzheimer's Disease and Other Targets:** Computational drug-target screening identified **Frentizole** as a potential inhibitor of **human monoamine oxidase B (hMAO-B)**, an enzyme target in Alzheimer's disease [3]. This suggests **Frentizole**'s scaffold has relevance for central nervous system targets.

Research Methodology and Protocols

For the 2023 antimitotic activity study, the key experimental protocols were [2]:

- **Compound Synthesis & Characterization:** **Frentizole** and its analogs were synthesized. The structures and purity of all new compounds were confirmed using standard analytical techniques.
- **Antiproliferative Assay:** The cytotoxic activity of the compounds was evaluated against human cancer cell lines (e.g., HeLa). Cells were cultured and exposed to the compounds, and cell viability was measured after a set period (e.g., 72 hours) using a standard colorimetric method (MTT assay).
- **Cell Cycle Analysis:** Treated cells were fixed, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
- **Immunofluorescence Microscopy:** Treated cells were fixed, permeabilized, and stained with an antibody against α -tubulin, followed by a fluorescent secondary antibody. The cells' microtubule networks were visualized using a fluorescence microscope.
- **Molecular Docking:** Computational docking studies were performed to predict the binding mode and affinity of **Frentizole** to the colchicine site of tubulin, using software and a protein data bank (PDB) structure of tubulin.

Future Research Directions

The repurposing of **Frentizole** is a promising field. Future work should focus on:

- **In-depth Preclinical Studies:** Evaluating the efficacy of **Frentizole** in a broader panel of cancer cell lines and, crucially, in animal models of glioblastoma and other cancers [2].
- **Structure-Activity Relationship (SAR) Expansion:** Using the crystal structure as a foundation, synthesizing and testing a wider range of analogs to improve potency and optimize drug-like properties [2] [4].
- **Further Target Validation:** Conducting more comprehensive in vitro and in vivo studies to confirm and characterize its inhibition of hMAO-B and other potential targets [3].

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